2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamides characterized by a sulfanyl linker bridging the triazole core and the acetamide moiety. Its structure features a furan-2-yl substituent at the 5-position of the triazole ring and a 1H-pyrrol-1-yl group at the 4-position. The acetamide nitrogen is further substituted with a 2-methoxyphenyl group, contributing to its unique physicochemical and biological profile .
Synthesis: The compound is synthesized via a multi-step process involving:
Alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamide derivatives in the presence of KOH.
Paal-Knorr condensation to introduce the pyrrole fragment at the 4-position of the triazole ring .
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-26-15-8-3-2-7-14(15)20-17(25)13-28-19-22-21-18(16-9-6-12-27-16)24(19)23-10-4-5-11-23/h2-12H,13H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGQVGQVYIPYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide" typically involves multi-step organic synthesis protocols. The general approach includes:
Formation of the Furan Ring: : Using furan as a starting material, modifications are made to introduce desired substituents.
Formation of the Pyrrole Ring: : Pyrrole derivatives can be synthesized from amines and ketones through condensation reactions.
Construction of the Triazole Ring: : This step often involves cyclization reactions using hydrazines and carboxylic acids.
Assembly of the Final Compound: : The separate ring systems are connected via sulfur bridges and the acetamide group is introduced through acylation reactions.
Industrial Production Methods
Industrial production scales up these synthetic routes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow chemistry and automated synthesis platforms may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, particularly at the furan and pyrrole rings, using reagents like hydrogen peroxide or permanganate.
Reduction: : Reduction reactions can alter the double bonds in the furan or pyrrole rings, often using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic and electrophilic substitutions can occur, particularly at positions on the triazole ring, facilitated by appropriate catalysts or reaction conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Various alkyl halides, acids, or bases depending on the desired substitution pattern.
Major Products
Oxidation: : Typically results in hydroxylated or carbonyl-containing derivatives.
Reduction: : Produces hydrogenated derivatives with increased saturation.
Substitution: : Leads to a wide array of substituted products depending on the reagents used.
Scientific Research Applications
"2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide" has found applications in various fields:
Chemistry: : As an intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: : Potential as a bioactive compound in drug discovery, exhibiting antimicrobial or antifungal properties.
Medicine: : Investigated for therapeutic potential in treating specific diseases or conditions.
Industry: : Utilized in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The compound’s mechanism of action involves interaction with specific molecular targets:
Binding to Enzymes: : Can inhibit or activate enzyme activity, influencing biochemical pathways.
Interaction with Receptors: : Modulates receptor activity, affecting cellular signaling pathways.
Pathway Modulation: : Alters metabolic or signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Properties :
- Anti-exudative activity : Derivatives of this compound (e.g., 3.1–3.21) demonstrated dose-dependent inhibition of inflammation in rodent models, with some outperforming diclofenac sodium (8 mg/kg) at 10 mg/kg .
Comparison with Structurally Similar Compounds
The biological and chemical profiles of the target compound are contextualized below against key analogs, focusing on substituent effects and activity.
Key Observations:
- Electron-withdrawing substituents (e.g., nitro, chloro) on the phenylacetamide group significantly boost anti-exudative activity, likely through improved target binding or metabolic stability .
- Pyrrole vs. ethyl/pyridine at triazole 4-position : The pyrrole group in the target compound may enhance π-π stacking with hydrophobic enzyme pockets compared to bulkier substituents (e.g., ethyl) .
- Methoxy vs.
Physicochemical and Structural Analysis
Structural Insights:
- The furan-2-yl group in the target compound provides moderate electron-donating effects, contrasting with the pyridin-2-yl analog’s electron-deficient aromatic system .
Research Findings and Implications
- Anti-inflammatory mechanisms : The target compound’s derivatives inhibit prostaglandin synthesis, with SAR studies suggesting that substituent polarity and size modulate COX-2 selectivity .
- Metabolic stability : The 2-methoxyphenyl group may reduce oxidative metabolism compared to unsubstituted phenyl analogs, extending half-life .
- Synthetic scalability: The Paal-Knorr condensation step (for pyrrole introduction) is robust but requires optimization for industrial-scale production .
Biological Activity
The compound 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure incorporates various functional groups, including a furan ring, a pyrrole moiety, and a triazole unit, which are known to contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 382.47 g/mol. The presence of the triazole ring is particularly significant as it is often associated with antifungal properties, while the furan and pyrrole rings may enhance anticancer activities.
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to biological activity and reactivity |
| Pyrrole Moiety | Potential anticancer properties |
| Triazole Unit | Associated with antifungal and antimicrobial activities |
| Sulfanyl Group | Enhances interaction with biological targets |
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound exhibit notable antimicrobial effects. For instance, compounds similar in structure have shown effectiveness against various bacteria and fungi. The mechanism of action appears to involve the inhibition of key enzymes and disruption of microbial cell walls.
Case Study: Antibacterial Efficacy
Research demonstrated that certain derivatives displayed strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar triazole frameworks showed minimum inhibitory concentrations (MIC) ranging from 0.8 to 100 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of This compound has been investigated through various in vitro studies. The compound's structural components may facilitate interactions with cancer cell pathways.
Molecular docking studies have suggested that this compound can bind effectively to targets involved in cancer progression, such as specific kinases or receptors. This binding may inhibit their activity, leading to reduced proliferation of cancer cells .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
In vitro assays have demonstrated that certain derivatives can reduce the production of inflammatory markers in cell cultures, suggesting a promising avenue for therapeutic applications in inflammatory diseases .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how This compound interacts with various biological targets. These studies help elucidate the compound's mechanism of action and guide future modifications to enhance efficacy.
Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
